molecular formula C9H7ClN2 B129611 6-Chloroquinolin-8-amine CAS No. 5470-75-7

6-Chloroquinolin-8-amine

Cat. No. B129611
CAS RN: 5470-75-7
M. Wt: 178.62 g/mol
InChI Key: RRFMPCSQKFOUFO-UHFFFAOYSA-N
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Description

6-Chloroquinolin-8-amine is a chemical compound with the molecular formula C9H7ClN2. It is used for research purposes and is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of quinolin-8-amines, which are structurally related to 6-Chloroquinolin-8-amine, has been achieved using mono-propargylated aromatic ortho-diamines . This process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation .


Molecular Structure Analysis

The molecular structure of 6-Chloroquinolin-8-amine is represented by the InChI code 1S/C9H7ClN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 . The molecular weight of this compound is 178.62 g/mol .


Chemical Reactions Analysis

One of the chemical reactions involving a compound similar to 6-Chloroquinolin-8-amine is the C-5 selective chlorination of 8-aminoquinoline amides . This reaction is achieved using dichloromethane and is oxidant-free .


Physical And Chemical Properties Analysis

6-Chloroquinolin-8-amine is a solid at room temperature .

Scientific Research Applications

Organic Synthesis

6-Chloroquinolin-8-amine: serves as a valuable scaffold in organic synthesis . Its structure is conducive to various chemical reactions, making it an ideal candidate for constructing complex organic molecules. It’s particularly useful in the synthesis of quinoline derivatives, which are prevalent in many pharmaceuticals.

Pharmaceutical Research

This compound is used in the development of drugs due to its potential biological activity . It’s often employed in the early stages of drug discovery when researchers are identifying compounds that may act on specific biological targets.

Analytical Chemistry

The compound’s unique structure allows it to be used as a standard or reagent in analytical methods such as NMR, HPLC, LC-MS, and UPLC . This aids in the identification and quantification of substances in complex mixtures.

Chemical Synthesis

6-Chloroquinolin-8-amine: is involved in the synthesis of heterocyclic compounds . These compounds are crucial in various chemical industries, including dyes, pigments, and agrochemicals.

Coordination Chemistry

Due to its nitrogen-containing ring, the compound can act as a ligand, binding to metals and forming coordination complexes . These complexes are studied for their catalytic properties or potential use in electronic devices.

Safety and Hazards

The safety data sheet for 6-Chloroquinolin-8-amine advises against breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Relevant Papers The relevant papers retrieved discuss the synthesis of quinolin-8-amines , the chlorination of 8-aminoquinoline amides , and the properties of 6-Chloroquinolin-8-amine . These papers provide valuable insights into the synthesis, reactions, and properties of 6-Chloroquinolin-8-amine and related compounds.

properties

IUPAC Name

6-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFMPCSQKFOUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063930
Record name 8-Quinolinamine, 6-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinolin-8-amine

CAS RN

5470-75-7
Record name 6-Chloro-8-aminoquinoline
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Record name 6-Chloro-8-aminoquinoline
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Record name 6-Chloro-8-aminoquinoline
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27981
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Record name 8-Quinolinamine, 6-chloro-
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Record name 8-Quinolinamine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-8-aminoquinoline
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 6.30 g (30.3 mmol) 6-chloro-8-nitroquinoline, 14.7 g (272 mmol) NH4Cl, 120 mL H2O and 250 mL EtOH is added 5.0 g (90.6 mmol) Fe powder, and the resulting mixture is refluxed for 2.5 h. The volatiles are evaporated, and the residue is stirred in mixture of 200 mL CH2Cl2 and 300 mL water for 30 min. The resulting bi-phasic solution is filtered through celite, the layers are separated, and the aqueous layer is extracted 2×100 mL CH2Cl2. The combined organics are washed with 1×100 mL H2O, 1×100 mL brine, dried over MgSO4, filtered, and the volatiles are evaporated. Flash chromatography on SiO2, eluting with hexanes/EtOAC (10/1 to 4/1), gives 2.80 g (15.7 mmol, a 52% yield) of the title compound as a tan solid. mp: 70-73° C.; MS (ES) m/z 179 (MH)+.
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6.3 g
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14.7 g
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120 mL
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5 g
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250 mL
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52%

Synthesis routes and methods III

Procedure details

To a hot suspension of 6-chloro-8-nitroquinoline (Mosher, et al., Org. Syn. 27:48 (1947), 0.8 g) in a mixture of ethanol/glacial acetic acid/water (2:2:1, 25 mL) was added iron powder (0.5 g) portionwise. The resulting mixture was stirred at reflux for 1.5 hours. The reaction was the cooled to room temperature, filtered through celite and made basic by addition of solid Na2CO3. The aqueous mixture was extracted with Et2O. The combined organic layers were dried over anhydrous MgSO4, filtered and concentrated on a rotary evaporator to give the desired product (0.5 g) as a yellow solid; MP. 70-73° C.; MS (ES) m/z (relative intensity) 179 (M+H)+ (100).
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0.8 g
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25 mL
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0.5 g
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